molecular formula C19H12F2N2O2 B5853726 N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B5853726
M. Wt: 338.3 g/mol
InChI Key: TZLREMCKUBLZBP-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions.

    Substitution with Difluorophenyl Group: The final step involves the substitution of the indole derivative with a 2,4-difluorophenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the indole core or the acetamide group.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the indole core.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring or the indole core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as indomethacin or tryptophan.

    Fluorinated Aromatics: Compounds with fluorinated phenyl rings, such as fluoxetine or flurbiprofen.

Uniqueness

The uniqueness of “N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O2/c20-12-7-8-15(14(21)9-12)22-17(24)10-23-16-6-2-4-11-3-1-5-13(18(11)16)19(23)25/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLREMCKUBLZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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